molecular formula C29H38O4 B1253966 (3Z,3aS,5aR,9aS,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E,8E)-6-methyl-7,10-dioxoundeca-3,5,8-trien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione

(3Z,3aS,5aR,9aS,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E,8E)-6-methyl-7,10-dioxoundeca-3,5,8-trien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione

Cat. No.: B1253966
M. Wt: 450.6 g/mol
InChI Key: LZZDDKOYYZTLIC-NJVBJFJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z,3aS,5aR,9aS,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E,8E)-6-methyl-7,10-dioxoundeca-3,5,8-trien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione is a natural product found in Geodia japonica with data available.

Scientific Research Applications

Molecular Structure and Conformation

Studies on molecular conformations have revealed insights into the structure and behavior of related compounds. For instance, Kamada and Yamamoto (1980) explored the conformations and ring inversions of methyl-substituted cycloocta[de]naphthalenes and their oxo derivatives, which are structurally similar to the compound . These compounds exist in a boat conformation in the ground state, influenced by steric repulsion and puckering effects (Kamada & Yamamoto, 1980).

Antibacterial Potential

In the field of antibacterial research, Ghosh et al. (2014) assessed the antibacterial potentiality of a cyclopenta naphthalene tetraol terpenoid, closely related to the compound . Their study involved physicochemical characterization and testing against various plant pathogenic fungi and bacteria, highlighting the compound's potential as an eco-friendly crop protectant due to its antibacterial properties (Ghosh et al., 2014).

Chemical Synthesis and Reactions

Advancements in chemical synthesis techniques have been significant. You et al. (2018) developed a base-promoted 1,3-dipolar cycloaddition reaction for constructing naphtho[2,3-d]isoxazole derivatives, demonstrating the versatility and applicability of such reactions in synthesizing complex structures similar to the compound (You et al., 2018).

Biological Evaluation

Tandon et al. (2010) conducted a study on synthesizing and evaluating nitrogen and sulfur-containing hetero-naphthoquinones, which bear structural resemblance to the compound of interest. These compounds showed potent antifungal and antibacterial activity, underlining the potential therapeutic applications of such compounds (Tandon et al., 2010).

Properties

Molecular Formula

C29H38O4

Molecular Weight

450.6 g/mol

IUPAC Name

(3Z,3aS,5aR,9aS,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E,8E)-6-methyl-7,10-dioxoundeca-3,5,8-trien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione

InChI

InChI=1S/C29H38O4/c1-18(21(31)12-11-20(3)30)9-8-10-19(2)26-22(32)17-24-28(6)16-14-25(33)27(4,5)23(28)13-15-29(24,26)7/h8-12,23-24H,13-17H2,1-7H3/b10-8+,12-11+,18-9+,26-19+/t23-,24-,28+,29-/m0/s1

InChI Key

LZZDDKOYYZTLIC-NJVBJFJZSA-N

Isomeric SMILES

C/C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@]2(CCC(=O)C3(C)C)C)C)/C=C/C=C(\C)/C(=O)/C=C/C(=O)C

Canonical SMILES

CC(=C1C(=O)CC2C1(CCC3C2(CCC(=O)C3(C)C)C)C)C=CC=C(C)C(=O)C=CC(=O)C

Synonyms

geoditin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z,3aS,5aR,9aS,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E,8E)-6-methyl-7,10-dioxoundeca-3,5,8-trien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione
Reactant of Route 2
(3Z,3aS,5aR,9aS,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E,8E)-6-methyl-7,10-dioxoundeca-3,5,8-trien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione
Reactant of Route 3
(3Z,3aS,5aR,9aS,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E,8E)-6-methyl-7,10-dioxoundeca-3,5,8-trien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione
Reactant of Route 4
(3Z,3aS,5aR,9aS,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E,8E)-6-methyl-7,10-dioxoundeca-3,5,8-trien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione
Reactant of Route 5
(3Z,3aS,5aR,9aS,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E,8E)-6-methyl-7,10-dioxoundeca-3,5,8-trien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione
Reactant of Route 6
(3Z,3aS,5aR,9aS,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E,8E)-6-methyl-7,10-dioxoundeca-3,5,8-trien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione

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